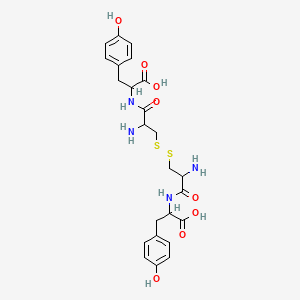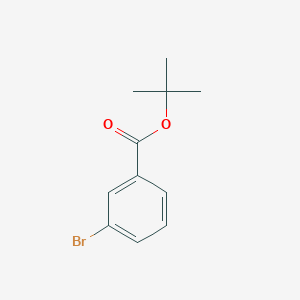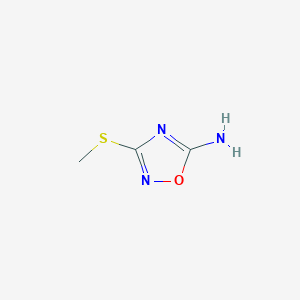
Ethyl 2,3,4-trifluorobenzoate
説明
Ethyl 2,3,4-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . The compound is typically stored at ambient temperature and is available in a liquid or semi-solid physical form .
Molecular Structure Analysis
The InChI code for Ethyl 2,3,4-trifluorobenzoate is 1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5-) attached to a 2,3,4-trifluorobenzoate group .
Physical And Chemical Properties Analysis
Ethyl 2,3,4-trifluorobenzoate is a liquid or semi-solid at room temperature . It has a molecular weight of 204.15 . The compound has a flash point of 205-207 .
科学的研究の応用
Organic Synthesis
Ethyl 2,3,4-trifluorobenzoate: is a valuable reagent in organic synthesis. Its trifluoromethyl group can significantly alter the chemical and physical properties of molecules, making it a useful building block for synthesizing more complex compounds. For instance, it can be used to introduce fluorine-containing aromatic rings into pharmaceuticals, enhancing their metabolic stability and bioavailability .
Medicinal Chemistry
In medicinal chemistry, Ethyl 2,3,4-trifluorobenzoate is utilized to develop new drug candidates. The trifluorobenzoate moiety is often incorporated into molecules to improve their penetration through biological membranes, thus increasing their effectiveness as therapeutic agents. It’s particularly relevant in the design of CNS-active drugs due to its ability to cross the blood-brain barrier .
Material Science
This compound finds applications in material science, particularly in the development of advanced polymers. The incorporation of fluorinated aromatic esters like Ethyl 2,3,4-trifluorobenzoate can result in polymers with enhanced thermal stability, chemical resistance, and dielectric properties, which are crucial for electronic and aerospace materials .
Agricultural Chemistry
In the field of agricultural chemistry, Ethyl 2,3,4-trifluorobenzoate can be used to synthesize agrochemicals that benefit from the unique properties of fluorine atoms. These properties include increased lipophilicity and stability, leading to more effective herbicides and pesticides with potentially lower environmental impact .
Analytical Chemistry
Analytical chemists employ Ethyl 2,3,4-trifluorobenzoate as a standard or a derivatization agent in various chromatographic techniques. Its distinct UV and mass spectrometric properties make it suitable for quantifying complex mixtures or enhancing the detection of specific analytes .
Peptide Synthesis
The compound is also instrumental in peptide synthesis. It can act as a protecting group for carboxylic acids, which is a critical step in the synthesis of peptides. After the peptide chain is assembled, the protecting group can be removed without affecting the integrity of the peptide .
Fluorine Chemistry Research
Ethyl 2,3,4-trifluorobenzoate: is a subject of interest in fluorine chemistry research. Scientists explore its reactivity and interaction with other chemicals to understand the behavior of fluorinated compounds better. This research has implications for all fields that utilize fluorinated molecules .
Environmental Science
Lastly, in environmental science, researchers study the breakdown and environmental fate of fluorinated compounds like Ethyl 2,3,4-trifluorobenzoate . Understanding its degradation pathways helps in assessing the potential environmental risks associated with the use of fluorinated organic chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with Ethyl 2,3,4-trifluorobenzoate are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl 2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLANUBGYWOMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014906 | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4-trifluorobenzoate | |
CAS RN |
351354-50-2 | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)






![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)



![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

